molecular formula C17H11Cl3N2S B2574605 5-(3-Chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]pyrimidine CAS No. 344282-85-5

5-(3-Chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]pyrimidine

Cat. No.: B2574605
CAS No.: 344282-85-5
M. Wt: 381.7
InChI Key: AKDFNBIJPFGZBB-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]pyrimidine is a synthetically designed pyrimidine derivative offered for research purposes. The pyrimidine scaffold is a privileged structure in medicinal chemistry due to its presence in nucleic acids and its ability to serve as a key pharmacophore in drug discovery . This compound features a chlorophenyl ring and a dichlorobenzylsulfanyl moiety, structural characteristics often associated with enhanced biological activity and binding affinity to diverse enzymatic targets. Researchers can leverage this compound as a core scaffold for developing novel therapeutic agents. Pyrimidine-based compounds have demonstrated significant potential in antimicrobial research, particularly against drug-resistant strains of Mycobacterium tuberculosis and other bacteria, often by targeting essential pathways like fatty acid synthesis . Furthermore, the structural versatility of the pyrimidine ring makes it a prominent feature in anticancer agent discovery, where such molecules act as potent inhibitors of critical kinases and receptors, such as EGFR and HDAC, to impede cancer cell proliferation . The incorporation of sulfur-based side chains, like the benzylsulfanyl group in this molecule, is a common strategy to modulate electronic properties and improve interactions with biological targets . This product is intended for use in hit-to-lead optimization studies, structure-activity relationship (SAR) investigations, and high-throughput screening assays within drug discovery programs. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(3-chlorophenyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl3N2S/c18-14-3-1-2-12(7-14)13-8-21-17(22-9-13)23-10-11-4-5-15(19)16(20)6-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDFNBIJPFGZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN=C(N=C2)SCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3-chlorophenyl halide and a suitable nucleophile.

    Attachment of the Dichlorobenzylsulfanyl Group: The dichlorobenzylsulfanyl group can be attached through a thiol-ene reaction between a dichlorobenzyl halide and a thiol derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl or dichlorobenzyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including 5-(3-Chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]pyrimidine, in cancer treatment. The compound has shown significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Studies : Research indicates that this compound exhibits considerable cytotoxic effects on renal proximal tubular epithelial cells (RPTEC), with maximum cytotoxicity observed at concentrations around 250 µM after 72 hours of exposure .
  • Mechanism of Action : The anticancer activity is believed to stem from its ability to interfere with DNA synthesis and repair mechanisms within cancer cells, leading to apoptosis.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against several bacterial strains:

  • Testing Against Bacteria : In vitro studies have demonstrated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. Notably, it showed enhanced antibacterial action compared to standard antibiotics at specific concentrations .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for various bacterial strains were determined, showing effective inhibition at concentrations ranging from 0.5 to 256 µg/mL .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is another significant area of research:

  • Mechanistic Insights : Studies suggest that the compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This could make it a candidate for treating inflammatory diseases .
  • Comparative Efficacy : When compared to existing anti-inflammatory drugs, this pyrimidine derivative displayed comparable or superior efficacy in reducing inflammation markers in experimental models.

Case Studies and Research Findings

Several studies have provided insights into the applications of this compound:

StudyFocus AreaFindings
Almehizia et al. (2024)AnticancerDemonstrated significant cytotoxicity against RPTEC with promising results for further drug development .
Uysal et al. (2024)AntimicrobialReported enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli compared to standard treatments .
Almakhzoum and Almaqtari (2024)Anti-inflammatoryFound that the compound effectively reduced inflammation markers in vitro .

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Analogues with Pyrimidine Cores

Compound 4e : 2-[5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazol-2-ylthio]-3′-chloroacetophenone
  • Key Features : Combines pyrimidine, oxadiazole, and 3-chlorophenyl moieties.
  • Spectroscopic Data :
    • IR: 1685 cm⁻¹ (C=O stretch), 1614–1445 cm⁻¹ (C=N/C=C) .
    • NMR: δ 8.60–8.71 (pyrimidine protons), δ 7.59–7.85 (3-chlorophenyl protons) .
Compound I and II () : N-(Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides
  • Key Features : Sulfanyl-linked pyrimidine with chlorophenyl and acetamide groups.
  • Structural Data :
    • Dihedral angles between pyrimidine and benzene rings: 42.25° (4-ClPh in I) vs. 59.70–62.18° (3-ClPh in II) .
    • Hydrogen bonding: Intramolecular N–H⋯N bonds stabilize S(7) motifs in both .
  • Comparison: The target compound’s 3,4-dichlorobenzyl group may introduce stronger hydrophobic interactions compared to the mono-chloro substituents in I and II, affecting crystal packing and bioavailability.
Compound 8q () : N-Substituted 2-{[5-(Indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide
  • Activity : IC₅₀ = 49.71 µM against α-glucosidase (vs. 38.25 µM for acarbose) .
  • Comparison : The target compound’s dichlorobenzyl group may enhance enzyme binding via halogen interactions, though its activity remains untested.
Compound 4e () :

    Biological Activity

    5-(3-Chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related case studies.

    Chemical Structure and Properties

    The compound belongs to the class of pyrimidine derivatives, characterized by a pyrimidine ring substituted with a chlorophenyl group and a dichlorobenzyl sulfanyl moiety. The structure can be represented as follows:

    C15H12Cl3N2S\text{C}_{15}\text{H}_{12}\text{Cl}_3\text{N}_2\text{S}

    Mechanisms of Biological Activity

    Research indicates that compounds similar to this compound exhibit various biological activities, including:

    • Antiviral Activity : Some derivatives have demonstrated efficacy against viral infections by inhibiting viral replication mechanisms. For instance, non-nucleoside reverse transcriptase inhibitors (NNRTIs) have shown significant activity against HIV strains through binding interactions with the reverse transcriptase enzyme .
    • Anticancer Properties : Sulfur-containing compounds have been noted for their ability to inhibit tumor growth. In vitro studies suggest that similar pyrimidine derivatives can induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and proliferation .
    • Antimicrobial Activity : The presence of halogenated phenyl groups enhances the antimicrobial properties of these compounds. They have shown effectiveness against various bacterial strains, making them candidates for further development as antimicrobial agents .

    Case Study 1: Antiviral Efficacy

    A study evaluating the antiviral properties of sulfur-containing pyrimidines found that certain derivatives exhibited EC50 values in the nanomolar range against HIV-1 strains. The binding affinity was attributed to hydrophobic interactions with key amino acids in the active site of reverse transcriptase .

    Case Study 2: Anticancer Activity

    Research focusing on the anticancer potential of related compounds indicated that they could inhibit thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells. One study reported that a derivative similar to this compound showed significant cytotoxicity against various cancer cell lines with IC50 values less than 10 µM .

    Case Study 3: Antimicrobial Effects

    In another investigation, a series of chlorinated benzyl sulfanyl pyrimidines were synthesized and tested for antimicrobial activity. Results showed that these compounds effectively inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against Gram-positive and Gram-negative bacteria .

    Data Summary

    Activity EC50/IC50 Values Target Reference
    Antiviral10 nMHIV-1 Reverse Transcriptase
    Anticancer<10 µMThymidylate Synthase
    Antimicrobial0.5 - 8 µg/mLVarious Bacterial Strains

    Q & A

    Basic Research Questions

    Q. What are the common synthetic routes for preparing 5-(3-Chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]pyrimidine?

    • Methodology: The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, substituting a pyrimidine halide (e.g., 2-chloropyrimidine) with a thiol-containing benzyl group (e.g., 3,4-dichlorobenzylthiol) under basic conditions (e.g., K₂CO₃ in DMF) . Optimization of reaction time and temperature is critical to avoid side products like disulfides .

    Q. Which spectroscopic techniques are most effective for characterizing this compound?

    • Methodology: Use a combination of:

    • ¹H/¹³C NMR : To confirm substituent positions on the pyrimidine ring and benzyl group. For example, aromatic protons in the 7.0–8.5 ppm range and sulfanyl-linked CH₂ groups near 4.2 ppm .
    • HRMS : To verify molecular weight (e.g., [M+H]⁺ calculated for C₁₇H₁₁Cl₃N₂S: 379.97) .
    • FT-IR : To identify C-S (∼650 cm⁻¹) and aromatic C-Cl (∼750 cm⁻¹) stretches .

    Q. How can researchers purify this compound to achieve high yields?

    • Methodology: Column chromatography (silica gel, hexane/EtOAc gradient) is standard. Recrystallization from ethanol or acetonitrile improves purity. Monitor fractions via TLC (Rf ∼0.4 in 3:7 EtOAc/hexane) .

    Advanced Research Questions

    Q. How can rotational isomerism in the sulfanyl-benzyl group affect spectral data interpretation?

    • Methodology: Rotational isomers (e.g., syn vs. anti conformers) may split NMR peaks. Use variable-temperature NMR (VT-NMR) to coalesce signals and calculate energy barriers . X-ray crystallography (e.g., C–S bond length: 1.76–1.82 Å) can confirm dominant conformers .

    Q. What strategies resolve contradictions in biological activity data across studies?

    • Methodology: Cross-validate assays using:

    • Enzyme inhibition : IC₅₀ comparisons under standardized conditions (e.g., ATP concentration in kinase assays) .
    • Cellular uptake studies : Quantify intracellular concentrations via LC-MS to distinguish poor bioavailability from true inactivity .

    Q. How can computational modeling guide structural optimization for target binding?

    • Methodology: Perform docking simulations (e.g., AutoDock Vina) using X-ray structures of target proteins (e.g., PDB: 5Y2L). Focus on:

    • Hydrophobic interactions : Chlorophenyl groups with aromatic residues (e.g., Phe).
    • Hydrogen bonds : Pyrimidine N atoms with backbone amides .

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